Proxyl-oxazolopyridocarbazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
127983-95-3 |
|---|---|
Molecular Formula |
C21H14N- |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-(2-phenylethenyl)benzo[h]quinoline |
InChI |
InChI=1S/C21H14N/c1-2-6-16(7-3-1)10-14-19-15-13-18-12-11-17-8-4-5-9-20(17)21(18)22-19/h1-13,15H/q-1 |
InChI Key |
MXQUSPRSLDRPMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=[C-]C2=NC3=C(C=CC4=CC=CC=C43)C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=[C-]C2=NC3=C(C=CC4=CC=CC=C43)C=C2 |
Other CAS No. |
127983-95-3 |
Synonyms |
2,2,5,5-tetramethylpyrrolidine-N-oxide-oxazolopyridocarbazole P-OPC proxyl-OPC proxyl-oxazolopyridocarbazole |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Proxyl Oxazolopyridocarbazole and Its Derivatives
Strategies for Oxazolopyridocarbazole Core Synthesis
The oxazolopyridocarbazole scaffold is a complex heterocyclic system, and its synthesis often involves the construction of the carbazole (B46965) moiety as a key initial step. Several synthetic routes have been developed for carbazole and its derivatives, which can be adapted for the formation of the oxazolopyridocarbazole core. researchgate.net
One common approach involves the modification of ellipticine (B1684216), a natural alkaloid known for its antitumor properties. The ellipticine nucleus consists of a carbazole moiety fused with a pyridine (B92270) ring. bohrium.com Synthetic chemists have developed numerous methods to modify this basic structure, which can serve as a template or precursor for the oxazolopyridocarbazole system. bohrium.com
Visible-light-driven synthesis has emerged as a modern and efficient method for constructing carbazole rings under transition-metal-free conditions, offering an alternative to classical methods. bohrium.com More traditional approaches to the pyridine portion of the scaffold can employ variations of the Hantzsch pyridine synthesis or other condensation reactions to build the ring onto a pre-formed carbazole intermediate. nih.gov
The final oxazole (B20620) ring is typically formed from an appropriately substituted precursor on the carbazole framework. General methods for oxazole synthesis that could be applied include:
The reaction of α-haloketones with amides (Robinson-Gabriel synthesis).
The cyclization of N-acyl-α-amino ketones (Davidson-Bohlmann cyclization).
Modern metal-catalyzed methods, such as the reaction of amides and ketones, which proceed through C-N and C-O bond formations to close the ring. organic-chemistry.org
The specific strategy chosen would depend on the desired substitution pattern and the availability of starting materials.
Regioselective Functionalization for Proxyl Moiety Incorporation
The PROXYL (2,2,5,5-tetramethylpyrrolidin-1-oxyl) moiety is a stable nitroxide radical widely used as a spin label for Electron Paramagnetic Resonance (EPR) spectroscopy. uit.nost-andrews.ac.uk Its incorporation into the oxazolopyridocarbazole structure requires a functional group on the core that can react with a derivatized PROXYL molecule.
The key to this step is achieving regioselectivity, ensuring the PROXYL group is attached at a specific, desired position on the heterocyclic core. This is often accomplished by introducing a reactive functional group during the synthesis of the core itself. For instance, a hydroxyl, amino, or carboxyl group can be designed into the structure, which does not interfere with the core synthesis but provides a handle for later conjugation.
The PROXYL radical itself must be synthesized with a complementary reactive group. Common strategies for attaching spin labels like PROXYL to other molecules include:
Amide bond formation: A PROXYL derivative containing a carboxylic acid can be coupled to an amino group on the oxazolopyridocarbazole core using standard peptide coupling reagents. nih.govuni-konstanz.de
Thiol-maleimide coupling: If the core is functionalized with a thiol, it can react with a PROXYL-maleimide derivative to form a stable thioether linkage. bachem.com
Click Chemistry: An azide-functionalized oxazolopyridocarbazole can be "clicked" with an alkyne-functionalized PROXYL (or vice-versa) using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction. uni-konstanz.deacs.org
The stability of the nitroxide radical is crucial. The four methyl groups adjacent to the nitroxide in the PROXYL structure provide steric protection, enhancing its stability against redox processes that might occur in biological environments. st-andrews.ac.uk
Synthesis of Diverse Oxazolopyridocarbazole Analogues and Conjugates
The functionalized Proxyl-oxazolopyridocarbazole can be conjugated to various biomolecules to direct its activity or to study biomolecular interactions.
Conjugating molecules like this compound to oligonucleotides allows for the study of DNA-drug interactions or the targeting of specific nucleic acid sequences. Given its planar, heterocyclic structure, oxazolopyridocarbazole is expected to bind to DNA via intercalation. bohrium.comacs.org
Several methods exist for the covalent attachment of molecules to synthetic oligonucleotides:
Post-synthetic Conjugation: This is the most common approach, where the oligonucleotide and the molecule are synthesized separately and then joined. nih.gov This often involves incorporating a modified nucleotide with a reactive linker (e.g., an amine, alkyne, or thiol) into the DNA sequence during solid-phase synthesis. The this compound, carrying a complementary functional group, is then reacted with the purified oligonucleotide in solution. nih.govnih.gov
Click Chemistry: As mentioned, the CuAAC reaction is a highly favored method for oligonucleotide conjugation due to its high efficiency and specificity. An alkyne-modified nucleotide can be incorporated into the DNA, which then readily reacts with an azide-functionalized this compound. acs.org
Phosphoramidite (B1245037) Method: It is also possible to convert the this compound itself into a phosphoramidite building block, allowing for its direct incorporation into the oligonucleotide sequence during automated DNA synthesis.
The choice of conjugation strategy and the position of attachment (e.g., at the 5' or 3' terminus, or internally via a modified base) can significantly impact the properties of the final conjugate. nih.gov
Attaching peptides to this compound can enhance cellular uptake, provide targeting to specific cell types, or create bifunctional molecules with combined properties. bachem.comnih.gov For instance, conjugation to cell-penetrating peptides (CPPs) is a widely used strategy to improve the intracellular delivery of therapeutic agents or probes. bachem.comnih.gov
The primary strategies for creating peptide-oligonucleotide conjugates (POCs), which are directly analogous to peptide-small molecule conjugation, are:
Post-synthetic Coupling: The peptide and the this compound are synthesized separately and then conjugated. This is the most flexible approach. Amide bond formation between a carboxylic acid on one molecule and an amine on the other is a standard method. nih.gov Thiol-maleimide chemistry is another robust and widely used technique for linking peptides and cargo molecules. bachem.com
Stepwise Solid-Phase Synthesis: In this "in-line" approach, one molecule (e.g., the peptide) is synthesized on a solid support, and then the second molecule (the functionalized this compound) is coupled to it before cleavage from the resin. nih.gov
The following table summarizes common peptide conjugation reactions:
| Reaction Type | Functional Group on Peptide | Functional Group on Molecule | Resulting Linkage |
|---|---|---|---|
| Amide Coupling | Amine (e.g., N-terminus, Lysine) | Carboxylic Acid | Amide |
| Thiol-Maleimide | Thiol (e.g., Cysteine) | Maleimide | Thioether |
| Click Chemistry (CuAAC) | Alkyne or Azide | Azide or Alkyne | Triazole |
| Oxime Ligation | Aminooxy | Aldehyde or Ketone | Oxime |
The biological activity of the oxazolopyridocarbazole core can be fine-tuned by making systematic structural modifications. This process, known as establishing a Structure-Activity Relationship (SAR), is fundamental in medicinal chemistry. wikipedia.org For a given class of compounds, SAR studies involve synthesizing a library of analogues where specific parts of the molecule are varied, and then evaluating how these changes affect biological activity. nih.govconicet.gov.ar
For the oxazolopyridocarbazole framework, modifications could include:
Altering substituents on the aromatic rings: Adding electron-donating or electron-withdrawing groups, or bulky substituents, can influence DNA binding affinity, solubility, and metabolic stability. For related intercalators, even small changes in substitution can significantly alter cytotoxicity and antitumor effects. bohrium.com
Modifying the linker between the core and the PROXYL moiety: The length and flexibility of the linker can affect how the PROXYL radical reports on the local environment in EPR studies and could influence the biological activity of the conjugate.
Isomeric variations: Changing the points of fusion between the oxazole, pyridine, and carbazole rings would create isomers with different three-dimensional shapes, which would drastically alter their interaction with biological targets like DNA.
By systematically applying these modifications, researchers can optimize the properties of this compound for specific applications, whether for enhanced biophysical probing or improved therapeutic potential.
Molecular Interaction Mechanisms of Proxyl Oxazolopyridocarbazole with Biological Targets
DNA Binding Investigations
The interaction between Proxyl-oxazolopyridocarbazole and DNA has been characterized through various biophysical methods. These studies clarify the binding mode, affinity, and the structural consequences for the DNA duplex.
While the parent oxazolopyridocarbazole (OPC) chromophore is known to act as an intercalating agent, the addition of the bulky proxyl group to create this compound alters its primary mode of interaction with DNA. nih.govnih.gov Studies have shown that this compound interacts with DNA predominantly via external minor groove binding . nih.gov
Evidence for this external binding comes from several key observations:
Viscometry: Unlike classic intercalators that lengthen the DNA helix and increase viscosity, this compound does not significantly increase the length of sonicated DNA upon binding. nih.gov
DNA Unwinding: It exhibits a very low unwinding angle (9.6 degrees) for circular DNA, which is substantially less than what is observed for typical intercalating molecules. nih.gov
Energy Transfer: A low energy transfer from DNA bases to the bound chromophore further supports an external binding mode rather than the intimate association of intercalation. nih.gov
In contrast, related oxazolopyridocarbazole derivatives without the bulky proxyl group, particularly those with short-chain substituents, are known to bind DNA through intercalation. nih.gov Some hybrid molecules, such as a netropsin-oxazolopyridocarbazole (Net-OPC) conjugate, exhibit a mixed-mode of binding that involves both groove binding and intercalation, depending on the DNA sequence. nih.gov
The affinity of this compound for DNA has been quantified, showing a significant association. The binding constant (Kapp), which is a measure of the binding affinity, has been determined for its interaction with DNA and various polynucleotides.
Table 1: Association Constants for this compound Binding to DNA
| Parameter | Value Range | Reference |
|---|---|---|
| Association Constant (Kapp) | 105 to 106 M-1 | nih.gov |
The binding process can be monitored using ESR spectroscopy. When this compound binds to DNA, the motion of the proxyl moiety becomes strongly immobilized. This results in a distinct, broad ESR spectrum, which allows for the quantification of free versus DNA-bound spin-label, enabling the calculation of binding parameters. nih.gov For other oxazolopyridocarbazole derivatives, thermodynamic analyses have shown that intercalation is often an entropy-driven process, while external binding tends to be driven by large enthalpy contributions. nih.gov
The interaction of small molecules can alter the conformation of DNA. The most common form of DNA is the right-handed B-form. Circular Dichroism (CD) spectroscopy is a standard technique to monitor such conformational changes. mdpi.com While specific studies on the effect of this compound on the B/Z equilibrium are not detailed in the provided results, the established external minor groove binding mode suggests it would likely stabilize the B-form of DNA. nih.gov Groove binders typically fit into the existing DNA structure with minimal perturbation, unlike some intercalators or other agents that can induce more drastic conformational changes like the transition to the Z-form. researchgate.net
This compound and its related compounds can show a preference for binding to certain DNA sequences. Hybrid molecules like netropsin-oxazolopyridocarbazole (Net-OPC), which combines a minor groove binder (netropsin) with an intercalator (OPC), display a strong preference for AT-rich sequences. nih.govresearchgate.net This hybrid molecule was found to bind to poly[d(A-T)] with a high-affinity binding constant approximately 350-fold higher than its binding to poly[d(G-C)]. nih.gov Footprinting data revealed that Net-OPC selectively recognizes sequences such as TTAA and CTT. nih.gov Given that this compound itself is a minor groove binder, it is plausible that it also has a preference for the narrower minor groove of AT-rich regions, a common feature for this class of ligands. nih.govontosight.ai
RNA Interaction Analysis
The interaction of this compound extends to ribonucleic acid (RNA). It has been found to interact with polynucleotides, and its binding results in a strong immobilization of the proxyl group, similar to its interaction with DNA. nih.gov Covalently linking the parent OPC chromophore to tetrathymidylate oligonucleotides created molecules capable of binding with high affinity and specificity to the complementary poly(rA) RNA sequence. nih.gov This indicates that the core oxazolopyridocarbazole structure is a viable scaffold for targeting RNA. However, detailed thermodynamic and structural studies focusing specifically on this compound's interaction with diverse RNA structures are less common than for DNA.
Protein Interaction Studies
While the primary focus of research has been on nucleic acid interactions, the potential for this compound to bind to proteins exists. Small molecules can interact with proteins through various forces, including hydrophobic interactions and hydrogen bonding, often targeting specific pockets or interfaces. nih.gov For instance, some oxazolopyridocarbazole derivatives have been studied in the context of their interference with enzymes that interact with DNA, such as topoisomerase II. bohrium.com The ability of Net-OPC to strongly inhibit the restriction enzyme EcoRI demonstrates that these compounds can modulate protein-DNA interactions. nih.gov However, dedicated studies mapping the direct interactions of this compound with a broad range of isolated proteins are not extensively documented in the available literature.
Interaction with DNA Topoisomerase II
Oxazolopyridocarbazole derivatives, belonging to the broader class of carbazole (B46965) compounds, are recognized for their significant interactions with DNA topoisomerase II (Topo II), an enzyme essential for managing the topological state of DNA during replication, transcription, and chromosome segregation. nih.govbiomedpharmajournal.org The primary mechanism of action involves the inhibition of Topo II's catalytic cycle. nih.govnih.gov
These compounds often function as catalytic inhibitors, meaning they interfere with the enzyme's essential functions without necessarily increasing the levels of DNA cleavage complexes, a characteristic of "topoisomerase poisons". nih.gov The interaction is multifaceted and can be influenced by the specific chemical structure of the derivative.
One of the key aspects of their interaction is DNA intercalation, where the planar aromatic structure of the oxazolopyridocarbazole molecule inserts itself between the base pairs of the DNA double helix. nih.govbohrium.com While intercalation is a crucial step, it is not solely sufficient for the antitumor activity observed in related compounds. bohrium.com For many potent derivatives, particularly those related to ellipticine (B1684216), the presence of a hydroxyl group that can be oxidized to a reactive quinoneimine is necessary for the full spectrum of activity, which includes the ability to form covalent adducts with DNA. bohrium.com
The inhibition of Topo II's decatenation and relaxation activities is a hallmark of these compounds. nih.govnih.gov Studies on various carbazole and ellipticine derivatives have demonstrated that they can effectively inhibit the enzyme's ability to resolve tangled and supercoiled DNA, which is vital for cell division. nih.govbohrium.com This inhibition of the decatenation reaction and the generation of cleavable complexes appear to be directly linked to their cytotoxic and antitumor properties. bohrium.com For instance, certain palindromic carbazole derivatives have shown selective inhibition of the Topo IIα isoform over the IIβ isoform. nih.gov
| Compound Class | Target Enzyme | Key Interaction Findings |
| Oxazolopyridocarbazole Derivatives | DNA Topoisomerase II | Act as catalytic inhibitors, interfering with the enzyme's decatenation and relaxation functions. nih.govnih.govbohrium.com |
| Ellipticine Derivatives | DNA Topoisomerase II | Intercalate into DNA; potent derivatives often require a hydroxyl group for full activity and can inhibit the decatenation reaction. nih.govbohrium.com |
| Palindromic Carbazole Derivatives | DNA Topoisomerase IIα | Selectively inhibit the relaxation and decatenation activities of the alpha isoform with minimal effect on the beta isoform. nih.gov |
This table summarizes the interaction of oxazolopyridocarbazole and related derivatives with DNA Topoisomerase II.
Other Enzyme Modulatory Mechanisms
Beyond their well-documented effects on DNA Topoisomerase II, related compounds in the ellipticine series have been shown to modulate the activity of other enzymes involved in nucleic acid metabolism. Evidence suggests an indirect action on DNA through interference with enzymes such as DNA polymerase and RNA polymerase. bohrium.com
| Compound Class | Modulated Enzyme | Observed Effect |
| Ellipticine Derivatives | DNA Polymerase | Inhibition of enzyme activity, contributing to cytotoxic effects. bohrium.com |
| Ellipticine Derivatives | RNA Polymerase | Interference with enzyme function, disrupting RNA synthesis. bohrium.com |
This table outlines other enzyme modulatory mechanisms observed for compounds related to the oxazolopyridocarbazole class.
Structure Activity Relationship Sar Studies of Oxazolopyridocarbazole Derivatives
Correlating Structural Features with Nucleic Acid Binding Affinity
Oxazolopyridocarbazole (OPC) derivatives are known to interact with DNA primarily through intercalation, a process where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This interaction is a critical determinant of their biological activity. The affinity and specificity of this binding are significantly influenced by the structural modifications of the OPC core.
One key area of investigation has been the development of hybrid molecules that combine the intercalating OPC chromophore with a groove-binding moiety, such as netropsin (B1678217), a molecule known to bind to the minor groove of AT-rich DNA sequences. nih.govkisti.re.kr In a notable study, a netropsin-oxazolopyridocarbazole (Net-OPC) hybrid was synthesized and its DNA binding properties were extensively characterized. nih.gov
In contrast, the interaction with poly[d(G-C)] was characterized by a single binding mode, where the OPC chromophore appears to be the primary intercalating agent. nih.gov The binding affinity for poly[d(G-C)] was significantly lower, approximately 350-fold less than the high-affinity site in poly[d(A-T)], highlighting a strong preference for AT-rich regions. nih.gov Footprinting analysis further revealed that Net-OPC selectively recognizes and protects specific sequences, such as TTAA and CTT, particularly the 10-base pair AT-rich sequence 3'-TTAAGAACTT-5'. nih.gov
Another approach to modifying nucleic acid binding involves covalently linking OPC to oligonucleotides. nih.gov Studies with alpha- and beta-anomeric tetrathymidylates linked to OPC have shown that these conjugates can bind to complementary poly(rA) sequences. nih.govbeilstein-journals.org The resulting complexes are significantly stabilized by the intercalating OPC moiety, with the alpha-anomeric conjugate forming a more stable hybrid than its beta-anomeric counterpart. nih.gov
Table 1: DNA Binding Affinity of Netropsin-Oxazolopyridocarbazole (Net-OPC)
| Compound | DNA Target | Binding Affinity (Kapp) |
|---|---|---|
| Net-OPC | poly[d(A-T)] (High Affinity Site) | 6 x 10⁸ M⁻¹ |
| Net-OPC | poly[d(A-T)] (Low Affinity Site) | 7 x 10⁶ M⁻¹ |
| Net-OPC | poly[d(G-C)] | ~1.7 x 10⁶ M⁻¹ |
Elucidating SAR for Anti-Viral Activity (e.g., HIV-1 Inhibition)
The structural features of heterocyclic compounds, including those with oxazole (B20620) moieties, are crucial for their antiviral activity. nih.gov While direct SAR studies on proxyl-oxazolopyridocarbazole for HIV-1 inhibition are not extensively detailed in the provided search results, general principles from related compounds can be inferred. For instance, in the development of HIV-1 protease inhibitors, the substitution patterns on aromatic rings play a significant role in their biological activity. nih.gov
Studies on oxazole-benzenesulfonamides have identified these compounds as inhibitors of the interaction between HIV-1 reverse transcriptase (RT) and the cellular protein eEF1A, which is essential for viral replication. nih.gov This suggests a novel mechanism of action that is distinct from direct enzymatic inhibition. These compounds were found to directly bind to HIV-1 RT and inhibit reverse transcription and infection of both wild-type and drug-resistant HIV-1 strains. nih.gov The antiviral activity was most potent in the early stages of infection, before 8 hours post-infection. nih.gov
Furthermore, the development of gold(I) phosphine (B1218219) compounds has shown inhibitory activity against both HIV-1 RT and protease without significant toxicity to immune cells. frontiersin.org Molecular modeling of some metal complexes has identified them as potential HIV protease inhibitors with strong binding affinities. frontiersin.org
For other heterocyclic systems, such as thiazolidin-4-ones, derivatives have shown anti-HIV activity, highlighting the broad potential of heterocyclic scaffolds in antiviral drug discovery. nih.gov The SAR of HIV-1 protease inhibitors containing alpha-hydroxy-beta-amino acids demonstrated that substituents on the P1 aromatic rings significantly influence their biological activity, with alkyl or fluorine atoms at the meta and para positions being favorable. nih.gov The substitution positions of P2 benzamides were also found to be critical for potent antiviral activity. nih.gov
Defining SAR for Cytostatic Activity against Cultured Cell Lines
The cytostatic activity of oxazolopyridocarbazole derivatives is strongly linked to their ability to intercalate into DNA. nih.govacs.org A clear correlation has been established between the number of accessible DNA intercalation sites in living bacteria and the bacteriostatic effect of these drugs, confirming that DNA is their primary target. nih.govacs.org
While a high affinity for DNA is a necessary condition for the activity of intercalating agents like OPCs, it is not always sufficient for potent antitumor activity. bohrium.com For the related ellipticine (B1684216) derivatives, only those with a hydroxyl group at the 9-position exhibit significant cytotoxic and antitumor effects. bohrium.com This hydroxyl group can be oxidized to a reactive quinone-imine, which can then form covalent adducts with nucleophiles, including DNA. bohrium.com This suggests that for some intercalating agents, the ability to form covalent bonds with their target can enhance their cytostatic potency.
In broader studies of heterocyclic compounds, SAR analyses have identified key structural features for cytotoxicity. For instance, in a series of oxazolo[5,4-d]pyrimidine (B1261902) derivatives, a 4-pyridyl substituent at the C(2) position was found to be essential for maintaining potent cytotoxic activity against cancer cell lines like HCT116. mdpi.com Similarly, for other derivatives in this class, substituents on the aniline (B41778) moiety, such as 4-CH3 and 4-CF3, were correlated with good potency against human umbilical vein endothelial cell (HUVEC) proliferation. mdpi.com
Table 2: Cytostatic Activity of Selected Heterocyclic Derivatives
| Compound Series | Cell Line | Key SAR Finding | IC₅₀ Range | Reference |
|---|---|---|---|---|
| Oxazolo[5,4-d]pyrimidines | HCT116 | 4-pyridyl at C(2) is crucial for activity | < 100 nM for active derivative | mdpi.com |
| Oxazolo[5,4-d]pyrimidines | HepG2, U251 | Moderate activity with various substituents | 10⁻⁵–10⁻⁶ M | mdpi.com |
| Thiazolidin-4-ones | MCF-7, HepG2 | Varies with substitution, some potent | 0.24 µM - 2.28 µM | nih.gov |
| Bispidine Derivatives | HepG2 | Enhanced cytotoxicity with polyamine addition | MNTC of 2 µM for lead compounds | mdpi.com |
General Principles of Heterocyclic Structure-Activity Relationships Relevant to Oxazolopyridocarbazole
The biological activity of heterocyclic compounds like oxazolopyridocarbazole is governed by a set of fundamental principles of structure-activity relationships. rroij.comnih.gov These principles are broadly applicable to a wide range of heterocyclic drugs and provide a framework for understanding and predicting their pharmacological properties. nih.govresearchgate.net
Structural Diversity and Scaffolding: Heterocyclic compounds offer a vast and diverse chemical space for drug design. rroij.comijsrtjournal.com The specific arrangement of heteroatoms (e.g., nitrogen, oxygen) within the ring system, the degree of aromaticity, and the fusion of multiple rings, as seen in the oxazolopyridocarbazole core, create unique three-dimensional structures that can be tailored for specific biological targets. nih.gov
Physicochemical Properties: The presence of heteroatoms allows for fine-tuning of key physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity. nih.govresearchgate.net These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, introducing nitrogen atoms can increase polarity and potential for hydrogen bonding, which can improve solubility and interactions with biological targets. nih.gov
Molecular Interactions: Heterocyclic scaffolds are adept at participating in various non-covalent interactions with their biological targets, including hydrogen bonds, electrostatic interactions, and π-π stacking. rroij.comresearchgate.net The planar, aromatic nature of the oxazolopyridocarbazole system is particularly well-suited for π-π stacking interactions, which is a key component of its DNA intercalating ability.
Bioisosterism: The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool in heterocyclic drug design. nih.gov For example, a triazole ring might be used as a bioisostere for an amide bond to improve metabolic stability. nih.gov This principle can be applied to modify the oxazolopyridocarbazole scaffold to enhance its activity or improve its pharmacokinetic properties.
Rational Design and SAR: The systematic modification of a heterocyclic core and the subsequent evaluation of the biological activity of the resulting analogs allow for the elucidation of SAR. rroij.com This iterative process of synthesis and testing guides the rational design of more potent and selective drug candidates. rroij.com Computational tools, such as molecular docking, can further aid in understanding the interactions between heterocyclic ligands and their targets, thereby refining the design process. ijsrtjournal.com
Advanced Spectroscopic and Biophysical Characterization of Proxyl Oxazolopyridocarbazole Complexes
Fluorescence Spectroscopy Investigations
The intrinsic fluorescence of the oxazolopyridocarbazole chromophore allows for detailed investigation of its binding interactions using fluorescence spectroscopy. nih.govresearchgate.net
Fluorescence quenching and Förster Resonance Energy Transfer (FRET) are powerful techniques for studying the spatial relationships between molecules. nih.govmdpi.com In the context of DNA-ligand interactions, energy transfer from the DNA bases to a bound fluorophore is a hallmark of the intercalation binding mode, where the chromophore is positioned in close proximity to the bases.
Fluorimetric titration is a common method for determining the binding affinity between a fluorescent ligand and its target. units.it By monitoring the change in fluorescence intensity of P-OPC upon incremental addition of DNA, a binding isotherm can be constructed to calculate the association constant (Kapp).
Studies of P-OPC binding to various DNA and polynucleotide structures have shown association constant values in the range of 10⁵ to 10⁶ M⁻¹. nih.gov This indicates a high affinity for nucleic acids. The external binding mode of P-OPC makes it particularly useful for competitively determining the binding constants of other non-intercalating, non-fluorescent ligands. nih.gov
Table 2: Binding Affinity of P-OPC to Polynucleotides
| Polynucleotide | Association Constant (Kapp) (M⁻¹) | Binding Mode |
|---|---|---|
| DNA (general) | 10⁵ - 10⁶ nih.gov | External Minor Groove nih.gov |
| poly[d(A-T)] | Data used in competition assays nih.gov | External Minor Groove nih.gov |
Circular Dichroism (CD) Spectroscopy for Helical Structure Perturbations
Circular Dichroism (CD) spectroscopy is a highly sensitive technique for detecting conformational changes in chiral macromolecules like nucleic acids. researchgate.netscispace.com The secondary structure of DNA, particularly its helicity, produces a characteristic CD spectrum. biorxiv.org The binding of a ligand can perturb this structure, leading to measurable changes in the CD signal. und.edu
A key parameter for assessing such perturbations is the DNA unwinding angle, which quantifies the degree to which the double helix is untwisted upon ligand binding. Classical intercalators, which insert themselves between base pairs, typically cause significant unwinding of the DNA helix.
In the case of P-OPC, binding to circular PM2 DNA resulted in a low unwinding angle of only 9.6 degrees. nih.gov This minimal perturbation of the DNA helical structure is consistent with the findings from EPR and fluorescence spectroscopy, reinforcing the model of an external binding mode within the minor groove rather than intercalation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure, dynamics, and binding interactions of molecules in solution. researchgate.net For complexes involving Proxyl-oxazolopyridocarbazole, the presence of the PROXYL moiety, a nitroxide stable radical, offers unique opportunities for specialized NMR experiments. jove.comjove.com
The unpaired electron of the PROXYL radical acts as a paramagnetic center, which can significantly affect the NMR signals of nearby nuclei. This phenomenon, known as Paramagnetic Relaxation Enhancement (PRE), is exquisitely sensitive to the distance between the paramagnetic label and the nucleus, following a 1/r⁶ relationship where 'r' is the distance. jove.comresearchgate.net This effect allows for the measurement of long-range distances, typically in the 15–35 Å range, which is a significant advantage over traditional Nuclear Overhauser Effect (NOE) measurements that are limited to distances under 6 Å. nmrwiki.orgnih.gov
When a this compound derivative binds to a biological target, such as a protein or a nucleic acid, the PRE effect can be used to map the binding interface. By comparing the NMR spectra of the target molecule in the presence of the paramagnetic this compound and a diamagnetic analogue (where the radical is chemically reduced), specific residues at the binding site can be identified by the selective broadening or disappearance of their signals. jove.comnih.gov
Key insights from NMR studies include:
Binding Site Identification: Residues on the target macromolecule that are in close proximity to the bound ligand will experience significant PRE, leading to a decrease in their signal intensity.
Structural Orientation: The pattern of PRE effects across the target molecule can provide crucial constraints for determining the orientation of the this compound ligand within the binding pocket.
Conformational Dynamics: NMR can also probe changes in the conformational dynamics of both the ligand and the target upon complex formation.
Table 1: Representative Paramagnetic Relaxation Enhancement (PRE) Data for a this compound Complex with a Target Protein
| Target Protein Residue | Distance from PROXYL (Å) | Signal Intensity Ratio (Paramagnetic/Diamagnetic) |
| Valine 25 | 12 | 0.15 |
| Leucine 48 | 15 | 0.35 |
| Isoleucine 52 | 18 | 0.50 |
| Alanine 75 | 25 | 0.85 |
| Glycine 90 | >30 | 1.00 |
This table illustrates typical PRE data. The signal intensity ratio is a measure of the PRE effect; a smaller ratio indicates a stronger effect and closer proximity to the paramagnetic label. The data is representative and compiled from general principles of PRE NMR studies.
Vibrational Spectroscopy (IR, Raman) for Structural Insights into Interactions
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a valuable tool for gaining structural insights into molecular interactions. nih.govresearchgate.net These techniques probe the vibrational modes of chemical bonds within a molecule. mdpi.com When this compound binds to a target, changes in its local environment and intermolecular interactions, such as hydrogen bonding and π-π stacking, can lead to shifts in the vibrational frequencies of specific functional groups. tudublin.ie
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The technique is particularly sensitive to polar functional groups. For the this compound system, key vibrational bands to monitor include:
C=O and C=N stretching vibrations from the oxazole (B20620) and pyridine (B92270) rings.
N-H bending and stretching vibrations from the carbazole (B46965) moiety.
Aromatic C-H stretching and bending modes.
Upon complexation, shifts in the positions and intensities of these bands can indicate the involvement of these functional groups in binding. For instance, a shift in the C=O stretching frequency can suggest the formation of a hydrogen bond with a donor group on the target molecule.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides complementary information to IR spectroscopy. mdpi.com It is particularly sensitive to non-polar and symmetric vibrations, making it well-suited for studying aromatic systems like the carbazole core of this compound. Changes in the Raman spectrum upon binding can reveal details about π-π stacking interactions between the carbazole ring system and aromatic residues (e.g., Tryptophan, Tyrosine, Phenylalanine) of a protein target.
Table 2: Illustrative Vibrational Frequency Shifts (cm⁻¹) for this compound Upon Binding to a Biological Target
| Vibrational Mode | Free Ligand (cm⁻¹) | Bound Ligand (cm⁻¹) | Δ (cm⁻¹) | Interpretation |
| Carbazole N-H Stretch | 3450 | 3425 | -25 | N-H group involved in hydrogen bonding |
| Pyridine C=N Stretch | 1610 | 1625 | +15 | Coordination to a metal ion or strong electrostatic interaction |
| Oxazole C=O Stretch | 1720 | 1705 | -15 | C=O group acting as a hydrogen bond acceptor |
| Aromatic C-H Bending | 750 | 760 | +10 | Conformational change or altered π-π stacking |
This table presents hypothetical but representative data on the shifts in vibrational frequencies that can be observed when a ligand like this compound binds to a target. The direction and magnitude of the shift provide clues about the nature of the interaction.
Computational Chemistry and Molecular Modeling of Proxyl Oxazolopyridocarbazole
Molecular Docking Simulations of Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or nucleic acid. iomcworld.orgdntb.gov.ua This technique is instrumental in drug discovery for screening potential drug candidates and understanding their binding mechanisms. iomcworld.org For Proxyl-oxazolopyridocarbazole, which is part of a family of DNA intercalating agents, molecular docking would be primarily used to simulate its interaction with DNA. nih.gov
Docking simulations could elucidate the precise binding mode of this compound within the DNA double helix, identifying key interactions such as hydrogen bonds and van der Waals forces with the DNA base pairs. The output of these simulations includes a scoring function, which estimates the binding affinity of the ligand to its target. dntb.gov.ua A lower binding energy generally indicates a more stable and favorable interaction.
Illustrative Data from Molecular Docking of this compound with a DNA Decamer:
| Parameter | Value |
| Binding Energy (kcal/mol) | -9.8 |
| Interacting DNA Residues | DG12, DA13, DC14 |
| Hydrogen Bonds | 2 |
| van der Waals Interactions | Extensive |
| RMSD (Å) | 1.5 |
| Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of results obtained from molecular docking studies. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, capturing the movement of atoms and molecules over time. ufsc.brfrontiersin.org This method is crucial for understanding the conformational flexibility of this compound and the stability of its complex with a biological target like DNA. iomcworld.org
An MD simulation would start with the docked pose of this compound in DNA and simulate its behavior over nanoseconds or even microseconds. The resulting trajectory would reveal the stability of the binding, fluctuations in the ligand's position, and any conformational changes in the DNA structure upon binding. Key analyses of MD trajectories include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the complex. The study of how a molecule's spatial arrangement can change due to the rotation of its internal sigma bonds is known as conformational analysis. ucalgary.calibretexts.org
Example Data from a 100 ns Molecular Dynamics Simulation:
| Analysis | Observation |
| RMSD of Ligand-DNA Complex | Stable after 20 ns, with an average of 2.1 Å |
| RMSF of Ligand | Low fluctuation, indicating stable binding in the intercalation site |
| Conformational Changes in DNA | Minor unwinding of the helix observed near the binding site |
| Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of results obtained from molecular dynamics simulations. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.govnih.gov These methods solve the Schrödinger equation with approximations to provide insights into a molecule's reactivity, electronic structure, and spectroscopic properties. europa.eu
For this compound, DFT calculations can determine the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often suggests higher chemical reactivity. nanobioletters.com These calculations are fundamental to understanding the molecule's intrinsic properties that govern its interactions with biological targets. nih.govnih.gov
Key Electronic Properties of this compound from Quantum Chemical Calculations:
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
| Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of results obtained from quantum chemical calculations. |
De Novo Design Approaches for Novel Oxazolopyridocarbazole Analogues
De novo design is a computational strategy used to create novel molecules with desired properties from scratch. osti.govnih.gov This approach can be employed to design new analogues of this compound with potentially improved efficacy, selectivity, or pharmacokinetic properties.
Starting with the oxazolopyridocarbazole scaffold, de novo design algorithms can explore vast chemical space by adding, removing, or substituting functional groups. osti.gov The newly generated structures can then be computationally screened for their binding affinity to the target using molecular docking and their electronic properties assessed with quantum chemical calculations. This iterative process allows for the rational design of new compounds that are optimized for a specific biological function. nih.gov For instance, modifications could be suggested to enhance the DNA binding affinity or to introduce interactions with other cellular components.
Applications and Methodological Advancements Utilizing Proxyl Oxazolopyridocarbazole
Development of Nucleic Acid Probes for Biophysical and Mechanistic Studies
The spin-labeled Proxyl-oxazolopyridocarbazole (P-OPC) has been synthesized and effectively employed as a probe to investigate the interactions of ligands with DNA. nih.gov This compound is composed of a proxyl ring containing a nitroxide group, which is attached to the C1 position of the fluorescent intercalating chromophore, oxazolopyridocarbazole (OPC). nih.gov
The binding of P-OPC to a DNA or polynucleotide strand results in a significant immobilization of the proxyl moiety. This is observable through Electron Spin Resonance (ESR) spectroscopy, which shows a characteristic asymmetric and broad spectrum with a maximal hyperfine splitting of 56.5 G. nih.gov The presence of both a sharp signal from the freely tumbling P-OPC and a broad signal from the DNA-bound fraction in the ESR spectrum allows for the quantification of free and bound probe concentrations. nih.gov
A significant application of P-OPC lies in its use in competition experiments to determine the binding parameters of other non-intercalating ligands. For instance, it has been successfully used to measure the binding constants of distamycin A to poly[d(A-T)] and poly[d(G-C)]. nih.gov
Furthermore, a related derivative, netropsin-oxazolopyridocarbazole (Net-OPC), a hybrid molecule combining a groove-binding netropsin (B1678217) moiety with the intercalating OPC chromophore, has demonstrated the versatility of the oxazolopyridocarbazole core. Net-OPC exhibits a strong preference for AT-rich sequences in DNA, binding to poly[d(A-T)] at two distinct sites with high affinity. nih.gov Footprinting data have shown that Net-OPC can selectively recognize specific DNA sequences, such as TTAA and CTT, and strongly protect the 10-base-pair AT-rich region containing the EcoRI recognition site. nih.gov This targeted binding leads to a potent and selective inhibition of the EcoRI restriction endonuclease, highlighting the potential for developing sequence-specific DNA probes based on this scaffold. nih.gov
Table 1: Binding Constants of this compound (P-OPC) and its Analogs with DNA
| Compound | DNA/Polynucleotide | Binding Constant (Kapp) (M⁻¹) | Binding Mode |
|---|---|---|---|
| P-OPC | DNA and Polynucleotides | 10⁵ - 10⁶ | External Minor Groove |
| Net-OPC | poly[d(A-T)] (Site 1) | ~6 x 10⁸ | Intercalation and External Binding |
| Net-OPC | poly[d(A-T)] (Site 2) | ~7 x 10⁶ | Intercalation and External Binding |
| Net-OPC | poly[d(G-C)] | ~1.7 x 10⁶ | Mainly Intercalation |
Exploration as a Scaffold for Rational Molecular Probe Design
The chemical structure of this compound presents a versatile scaffold for the rational design of novel molecular probes with tailored properties. The core oxazolopyridocarbazole moiety provides a rigid, planar aromatic system that can be chemically modified at various positions. This modularity allows for the systematic alteration of the probe's characteristics, such as its binding affinity, sequence specificity, and spectroscopic properties.
The synthesis of Net-OPC serves as a prime example of this scaffold-based approach. nih.gov By covalently linking the DNA groove-binder netropsin to the oxazolopyridocarbazole core, a hybrid molecule with enhanced binding affinity and sequence selectivity for AT-rich regions was created. nih.gov This demonstrates that the oxazolopyridocarbazole scaffold can be functionalized with other DNA-binding motifs to create probes with novel recognition properties.
Further exploration of this scaffold could involve the attachment of different functional groups to modulate its properties:
Varying the Spin Label: While the proxyl group has been successfully used, other nitroxide spin labels with different linker lengths or steric bulk could be incorporated to probe different aspects of DNA dynamics or to fine-tune the ESR spectral properties.
Modifying the Chromophore: Alterations to the oxazolopyridocarbazole ring system itself could be made to shift its fluorescence emission and absorption wavelengths, potentially creating probes for multiplexed detection or for use with different laser excitation sources.
Introducing Different Recognition Elements: Following the precedent of Net-OPC, other DNA sequence-specific binding agents, such as different polyamides or even peptide nucleic acids (PNAs), could be conjugated to the scaffold to target a wider range of DNA sequences.
Attachment of Reactive Groups: The scaffold could be functionalized with reactive groups to enable covalent labeling of specific sites on DNA or other biomolecules, creating permanent tags for long-term tracking or structural studies.
The inherent fluorescence of the oxazolopyridocarbazole core, combined with the paramagnetic properties of the spin label, offers the potential for developing dual-modality probes for correlative fluorescence microscopy and ESR spectroscopy studies. Such probes would provide complementary information on the localization and the local environment of the target biomolecule. The continued exploration of the this compound scaffold holds significant promise for the development of the next generation of sophisticated molecular probes for elucidating complex biological processes.
Future Research Directions and Emerging Paradigms for Oxazolopyridocarbazole Research
Integration with Advanced Imaging Techniques for Molecular Visualization
The inherent fluorescence of the oxazolopyridocarbazole (OPC) chromophore provides a strong foundation for its development as a molecular imaging agent. researchgate.net The future in this area lies in integrating OPC derivatives with advanced imaging modalities to visualize biological processes at the molecular level in real-time and in vivo. chematech-mdt.com
Advanced imaging techniques such as Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Magnetic Resonance Imaging (MRI) offer deep tissue penetration and high spatial resolution, overcoming limitations of traditional fluorescence microscopy. nih.govnih.govmdpi.com The development of OPC-based probes for these modalities could be achieved by labeling the molecule with appropriate radioisotopes (e.g., ¹⁸F for PET, ⁹⁹ᵐTc for SPECT) or by conjugation to contrast agents for MRI. chematech-mdt.commdpi.com Such multimodal probes would enable researchers to track the biodistribution, target engagement, and pharmacokinetics of OPC derivatives non-invasively. chematech-mdt.comnih.gov
Furthermore, techniques like fluorescence lifetime imaging microscopy (FLIM) and Förster resonance energy transfer (FRET) could be employed to study the interaction of Proxyl-oxazolopyridocarbazole with its biological targets in living cells with high precision. These methods can provide detailed information about the molecular environment and binding events, elucidating the mechanism of action. The combination of the OPC fluorophore with these advanced imaging techniques holds the promise of developing powerful tools for disease diagnosis and for monitoring therapeutic response. nih.govnih.gov
High-Throughput Screening for Novel Biological Activities and Targets
High-throughput screening (HTS) represents a powerful strategy for discovering new biological activities and identifying novel molecular targets for this compound and its analogs. evotec.comistem.eu This approach involves the rapid, automated testing of large libraries of chemical compounds against specific biological assays. nih.govnih.gov
The core of this strategy would be the creation of a diverse chemical library based on the oxazolopyridocarbazole scaffold. By systematically modifying the proxyl group, the OPC core, and introducing a variety of substituents, a large number of derivatives can be generated. This library can then be screened against a wide array of biological targets, including enzymes, receptors, and whole-cell or even whole-organism models. evotec.comnih.gov
HTS assays can be designed to detect various effects, such as enzyme inhibition, receptor binding, modulation of gene expression, or cytotoxicity against cancer cell lines. nih.govistem.eu This unbiased approach increases the probability of discovering unexpected biological activities that would not be predicted from the known DNA-binding properties of some OPC derivatives. nih.gov The hits identified from HTS campaigns can then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties, potentially leading to the development of new therapeutic agents. nih.gov
Rational Design of Highly Specific Molecular Probes
Building upon the foundational knowledge of the oxazolopyridocarbazole structure, future research will focus on the rational design of highly specific molecular probes for a variety of biological targets. nih.govnih.gov Rational design utilizes an understanding of the three-dimensional structure of both the ligand and its target to create molecules with high affinity and selectivity. nih.gov
For instance, the DNA-binding properties of some oxazolopyridocarbazole derivatives can be fine-tuned to target specific DNA sequences or structures, such as G-quadruplexes or specific transcription factor binding sites. researchgate.netresearchgate.net By modifying the substituents on the OPC ring system, it may be possible to enhance interactions with the grooves of the DNA helix or with specific DNA-associated proteins. researchgate.net
Beyond DNA, the oxazolopyridocarbazole scaffold can be adapted to target other biomolecules. By conjugating it to known targeting moieties such as peptides, antibodies, or small molecules, probes can be directed to specific proteins or cell types. mdpi.combeilstein-journals.org For example, linking an OPC derivative to a ligand for a cancer-specific receptor could enable targeted imaging or drug delivery. The design of such probes often involves creating a linker of optimal length and flexibility to ensure that both the targeting moiety and the OPC core can interact effectively with their respective partners. beilstein-journals.org The ultimate goal is to create a new generation of molecular tools for basic research and for clinical applications with high precision and minimal off-target effects. nih.govnih.gov
Theoretical Predictions for Enhanced Efficacy and Selectivity in Biological Systems
Computational chemistry and molecular modeling are indispensable tools for predicting and understanding the behavior of molecules in biological systems. researchgate.netdntb.gov.ua In the context of this compound research, theoretical predictions can guide the design of new derivatives with enhanced efficacy and selectivity, thereby accelerating the drug discovery and development process. dntb.gov.uaacs.org
Molecular dynamics (MD) simulations can be used to model the interaction of this compound derivatives with their biological targets, such as DNA or specific proteins, at an atomic level. researchgate.net These simulations provide insights into the binding modes, conformational changes, and the key intermolecular interactions that determine binding affinity and specificity. researchgate.net This information is crucial for understanding the structure-activity relationships (SAR) within this class of compounds.
Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that correlate the chemical structure of oxazolopyridocarbazole analogs with their biological activity. acs.org These models can then be used to predict the activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates for experimental testing. Furthermore, computational methods can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify potential liabilities early in the design process. mdpi.com By integrating these theoretical predictions into the research workflow, the development of this compound-based compounds can be made more efficient and cost-effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
